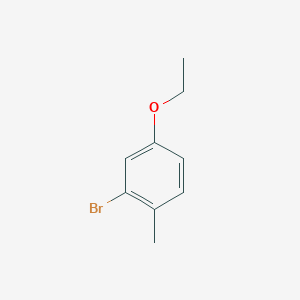

2-Bromo-4-ethoxy-1-methylbenzene

Description

BenchChem offers high-quality 2-Bromo-4-ethoxy-1-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-ethoxy-1-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-ethoxy-1-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTXPUQREWIXOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-4-ethoxy-1-methylbenzene synthesis route from 4-ethoxy-1-methylbenzene

An In-depth Technical Guide to the Regioselective Synthesis of 2-Bromo-4-ethoxy-1-methylbenzene

Authored by: A Senior Application Scientist

Introduction

2-Bromo-4-ethoxy-1-methylbenzene is a valuable substituted aromatic compound that serves as a key building block in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its utility stems from the orthogonal reactivity of its functional groups: the bromo-substituent, which is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the activated aromatic ring. The synthesis of this target molecule from the readily available starting material, 4-ethoxy-1-methylbenzene (also known as 4-ethoxytoluene), is a classic example of a regiocontrolled electrophilic aromatic substitution.

This guide provides a comprehensive examination of this synthetic transformation. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deep dive into the mechanistic underpinnings, the rationale behind procedural choices, and the analytical validation of the final product.

Mechanistic Rationale: Achieving Regioselectivity in Electrophilic Aromatic Substitution

The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry.[1][2][3] The outcome of the reaction—specifically, where the bromine atom is installed on the aromatic ring—is dictated by the electronic properties of the substituents already present on the 4-ethoxy-1-methylbenzene ring.

Pillar 1: The Role of Directing Groups

The starting material possesses two key substituents:

-

Ethoxy Group (-OCH₂CH₃): This is a powerful activating group. The oxygen atom, through its lone pairs, can donate electron density into the aromatic π-system via resonance (+R effect). This significantly increases the nucleophilicity of the ring, making it much more reactive towards electrophiles than benzene itself. The ethoxy group is a strong ortho, para-director.

-

Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect (+I) and hyperconjugation. It is also an ortho, para-director.

Pillar 2: Predicting the Site of Bromination

When multiple activating groups are present, the regiochemical outcome is governed by the most powerful activating group. In this case, the ethoxy group's resonance effect is substantially stronger than the methyl group's inductive effect. Therefore, the ethoxy group dictates the position of electrophilic attack.

Since the position para to the ethoxy group is already occupied by the methyl group, the incoming electrophile (Br⁺) is directed to the two available ortho positions (C2 and C6). These positions are electronically equivalent, leading to the formation of a single major product: 2-Bromo-4-ethoxy-1-methylbenzene. The reaction proceeds via a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, which is most stabilized when the electrophile adds to the ortho or para position relative to the strong electron-donating group.[1][2]

Experimental Design: A Validated Protocol

The following protocol employs N-Bromosuccinimide (NBS) as the brominating agent. NBS is a crystalline solid that is safer and easier to handle than volatile liquid bromine.[4][5][6] It serves as a source of electrophilic bromine, particularly for activated aromatic systems, often without the need for a strong Lewis acid catalyst.[7][8][9]

Quantitative Data and Reagent Summary

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Moles (mmol) |

| 4-Ethoxy-1-methylbenzene | C₉H₁₂O | 136.19 | 1.0 | 1.36 g | 10.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05 | 1.87 g | 10.5 |

| Acetonitrile (Solvent) | CH₃CN | 41.05 | - | 50 mL | - |

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of 2-Bromo-4-ethoxy-1-methylbenzene.

Detailed Step-by-Step Methodology

SAFETY: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. N-Bromosuccinimide is an oxidizing agent, a skin sensitizer, and causes skin and eye irritation.[4][5][10] Avoid inhalation of dust and contact with skin.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxy-1-methylbenzene (1.36 g, 10.0 mmol). Dissolve the starting material in 50 mL of acetonitrile.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to approximately 0 °C.

-

Reagent Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) to the stirred solution in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to maintain temperature control, as electrophilic brominations can be exothermic.[6]

-

Reaction: Continue stirring the reaction mixture at 0 °C for 1 hour. After this period, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 2-4 hours.

-

Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product should have a lower Rf value than the starting material.

-

Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. This will quench any unreacted NBS and residual bromine, which would otherwise complicate purification.[11]

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with 50 mL of saturated aqueous sodium chloride (brine) to aid in the removal of water.[8]

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[8]

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) to isolate the pure 2-Bromo-4-ethoxy-1-methylbenzene. The product is typically a liquid at room temperature.[12]

Product Characterization: A Self-Validating System

Confirmation of the product's structure and purity is essential. The following spectroscopic data are expected for 2-Bromo-4-ethoxy-1-methylbenzene.

¹H NMR Spectroscopy

-

Aromatic Protons: Three distinct signals in the aromatic region (~6.7-7.2 ppm).

-

One singlet (or a doublet with a very small coupling constant) corresponding to the proton at C5.

-

One doublet corresponding to the proton at C6.

-

One doublet corresponding to the proton at C3.

-

-

Ethoxy Group:

-

A quartet (~4.0 ppm, 2H) for the -OCH₂- protons, split by the adjacent methyl group.

-

A triplet (~1.4 ppm, 3H) for the -CH₃ protons of the ethyl group, split by the adjacent methylene group.

-

-

Methyl Group:

-

A singlet (~2.3 ppm, 3H) for the methyl group attached to the aromatic ring (C1).

-

¹³C NMR Spectroscopy

The spectrum should show 9 distinct signals, corresponding to the 9 unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

-

~2850-3000 cm⁻¹: C-H stretching from aliphatic (methyl and ethoxy) groups.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~1250 cm⁻¹: Strong C-O-C (aryl ether) stretching.

-

~500-600 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

The mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This is the isotopic signature of a compound containing one bromine atom, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For C₉H₁₁BrO, the expected molecular weight is ~215.09 g/mol .

Conclusion

The synthesis of 2-Bromo-4-ethoxy-1-methylbenzene from 4-ethoxy-1-methylbenzene is a robust and highly regioselective transformation. By understanding the principles of electrophilic aromatic substitution and the directing effects of the ethoxy and methyl groups, one can confidently predict and achieve the desired outcome. The use of N-Bromosuccinimide provides a safe and effective method for this bromination. Rigorous workup, purification, and spectroscopic characterization ensure the isolation of a high-purity product suitable for subsequent applications in research and development.

References

-

Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]

-

16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

-

The General Mechanism for Electrophilic Aromatic Substitution Reactions. Lumen Learning - MCC Organic Chemistry. [Link]

-

Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]

-

Electrophilic Aromatic Substitution - Making Molecules. Making Molecules. [Link]

-

Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 4. carlroth.com [carlroth.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1445601-62-6 2-Bromo-4-ethoxy-1-methylbenzene AKSci 1921EB [aksci.com]

2-Bromo-4-ethoxy-1-methylbenzene: Physicochemical Profiling and Synthetic Utility in Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of highly functionalized aryl halides is paramount for the rapid elaboration of structure-activity relationships (SAR). 2-Bromo-4-ethoxy-1-methylbenzene (CAS: 1445601-62-6) serves as a highly versatile electrophilic building block [1]. Featuring an ortho-methyl group and a para-ethoxy group relative to the core toluene structure, this molecule provides a unique stereoelectronic profile. It is extensively utilized in transition-metal-catalyzed cross-coupling reactions to construct complex biaryl scaffolds, which are ubiquitous in kinase inhibitors, GPCR ligands, and agrochemical active ingredients.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and a self-validating experimental protocol for its application in Suzuki-Miyaura cross-coupling.

Physicochemical Profiling

Accurate physicochemical data is the foundation of any robust synthetic campaign. The molecular weight and formula dictate stoichiometric calculations, while the physical form and stability inform storage and handling protocols [1][2].

| Property | Specification / Value |

| Chemical Name | 2-Bromo-4-ethoxy-1-methylbenzene |

| Common Synonyms | 2-bromo-4-ethoxytoluene; 3-bromo-4-methylphenetole |

| CAS Registry Number | 1445601-62-6 |

| Molecular Formula | C9H11BrO |

| Molecular Weight | 215.10 g/mol |

| Physical Form | Liquid |

| Purity Standard | ≥97% (Typical commercial grade) |

| InChIKey | GNTXPUQREWIXOK-UHFFFAOYSA-N |

| Storage Conditions | Keep in dark place, sealed dry, room temperature |

Structural & Mechanistic Significance

As a Senior Application Scientist, it is critical to look beyond the empirical formula and understand the causality of the molecule's reactivity. The substitution pattern of 2-bromo-4-ethoxy-1-methylbenzene directly governs its behavior in palladium-catalyzed transformations [3].

-

Steric Hindrance (ortho-Methyl Effect): The methyl group at position 1 is ortho to the bromine atom at position 2. This proximity creates significant steric bulk around the C-Br bond. During the oxidative addition step of a catalytic cycle, this steric hindrance can impede the approach of the palladium catalyst. Consequently, standard ligands (like triphenylphosphine) often fail, necessitating the use of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to force the reductive elimination step and stabilize the active Pd(0) species.

-

Electronic Modulation (meta-Ethoxy Effect): The ethoxy group at position 4 is a strong electron-donating group (EDG) via resonance. However, relative to the bromine atom at position 2, the ethoxy group is in the meta position. Because resonance donation strictly affects the ortho and para positions (relative to the ethoxy group), the carbon bearing the bromine does not receive direct resonance electron density. It only experiences a mild inductive effect. This subtle electronic isolation ensures that the C-Br bond remains sufficiently electrophilic to undergo oxidative addition at standard temperatures (80–100 °C), unlike heavily deactivated para-alkoxy aryl halides.

Experimental Workflow: Self-Validating Suzuki-Miyaura Cross-Coupling

To demonstrate the synthetic utility of 2-bromo-4-ethoxy-1-methylbenzene, the following protocol outlines a robust, self-validating Suzuki-Miyaura cross-coupling with an arylboronic acid [4].

The Self-Validating Paradigm

A protocol is only as reliable as its internal controls. This workflow incorporates in-situ visual cues and quantitative analytical checkpoints to ensure the reaction is proceeding correctly, allowing the chemist to diagnose failures in real-time.

Step-by-Step Methodology

-

Step 1: Reagent Assembly & Degassing (The Oxygen Check)

-

Action: In an oven-dried Schlenk tube, combine 2-bromo-4-ethoxy-1-methylbenzene (1.0 equiv, 1.0 mmol, 215.1 mg), arylboronic acid (1.2 equiv, 1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv). Add 5 mL of a 4:1 Toluene/Water mixture.

-

Causality: Water is required to dissolve the inorganic base and facilitate the formation of the reactive boronate "ate" complex, which is essential for transmetalation. SPhos is chosen specifically to overcome the ortho-methyl steric hindrance.

-

Validation: Sparge the mixture with Argon for 15 minutes. Visual Check: The solution must transition from a reddish suspension (Pd(II)) to a pale yellow/orange homogeneous mixture. If the solution turns black, Pd(0) has aggregated into inactive "palladium black" due to oxygen contamination.

-

-

Step 2: Thermal Activation & Oxidative Addition

-

Action: Seal the tube and heat to 90 °C in a pre-heated oil bath.

-

Causality: The 90 °C temperature provides the activation energy required for the Pd(0) species to insert into the sterically hindered C-Br bond.

-

-

Step 3: Analytical Monitoring (The Conversion Check)

-

Action: At t = 2 hours, withdraw a 10 µL aliquot under Argon. Dilute in 1 mL of Acetonitrile containing 0.1 mg/mL of 1,3,5-trimethoxybenzene (Internal Standard).

-

Validation: Analyze via LC-MS. Compare the integration of the starting material (m/z ~215) against the internal standard. A successful reaction should show >80% conversion at this stage. If conversion is <20%, the catalytic cycle has stalled, likely at the transmetalation step (indicating degraded boronic acid).

-

-

Step 4: Quench and Purification

-

Action: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

-

Validation: Perform ¹H NMR on the isolated product. The disappearance of the characteristic singlet of the bromide-adjacent aromatic proton confirms successful C-C bond formation.

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specifically tuned for 2-bromo-4-ethoxy-1-methylbenzene, highlighting the critical phases where structural properties influence the reaction pathway.

Fig 1: Pd-catalyzed Suzuki-Miyaura catalytic cycle for 2-bromo-4-ethoxy-1-methylbenzene.

References

-

Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide and Mechanistic Insights." Yoneda Labs Technical Resources. Available at:[Link]

-

Royal Society of Chemistry. "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides." Organic Chemistry Frontiers, DOI: 10.1039/D1QO00919B. Available at:[Link]

Structural Elucidation of 2-Bromo-4-ethoxy-1-methylbenzene via ¹H and ¹³C NMR Spectroscopy

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identifier: CAS 1445601-62-6 [1]

Executive Summary

Precise structural characterization is the foundational pillar of modern drug development and synthetic chemistry. The compound 2-Bromo-4-ethoxy-1-methylbenzene (CAS 1445601-62-6) acts as a critical building block in complex organic syntheses. This whitepaper provides a rigorous, in-depth framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this specific 1,2,4-trisubstituted benzene derivative. By examining the causality behind spin-spin coupling networks and inductive/resonance effects, researchers can establish a self-validating protocol for confirming the compound's structure, purity, and molecular integrity.

Experimental Methodology: Self-Validating Protocol

NMR spectroscopy requires flawless sample preparation. Contaminants, poor shimming, or incorrect concentrations will induce line broadening and obscure critical coupling constants (J-values). The following procedure is grounded in established optimal methodologies for solution-state NMR [2].

Sample Preparation Protocol

-

Sample Mass Optimization: Weigh precisely 15–20 mg of 2-Bromo-4-ethoxy-1-methylbenzene on an analytical balance. This mass falls within the optimal 5–25 mg range required for high-signal-to-noise ratio in routine ¹H and ¹³C NMR [3].

-

Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is selected because the target compound lacks exchangeable protons (such as -OH or -NH) that would require protic solvent exchange management.

-

Homogenization: Ensure total dissolution by agitating the mixture in a secondary glass vial prior to transfer. Particulates degrade magnetic field homogeneity, resulting in poor line shapes.

-

Transfer & Depth Control: Transfer the solution into a high-quality 5 mm NMR tube. Ensure the fill height strictly measures 40–50 mm . Samples below 40 mm cause shimming gradients, whereas samples above 50 mm dilute the analyte relative to the receiver coil, wasting costly deuterated solvent [2].

-

Degassing (Optional but Recommended): To resolve fine meta couplings (<3 Hz), purge the headspace with nitrogen to displace paramagnetic molecular oxygen, which can cause minor signal broadening [4].

Acquisition Parameters

-

¹H NMR (400 MHz): 16 scans, relaxation delay (D1) of 1.0 s, spectral width of 20 ppm.

-

¹³C NMR (100 MHz): 256–512 scans, relaxation delay (D1) of 2.0 s, spectral width of 250 ppm. WALTZ-16 decoupling applied to remove ¹H-¹³C scalar couplings.

Workflow diagram illustrating optimal NMR sample preparation and acquisition.

Mechanistic Causality in Spectroscopic Analysis

To trust an NMR assignment, one must understand the electronic forces dictating the chemical shifts (

Electronic Effects & ¹H NMR Shifts

The compound features a benzene ring substituted at positions 1 (Methyl), 2 (Bromo), and 4 (Ethoxy).

-

Ethoxy Group (EDG at C-4): The oxygen atom donates electron density into the aromatic

-system via resonance (p- -

Bromo Group (EWG/Heavy Atom at C-2): Bromine withdraws electron density inductively (

-bond), but simultaneously exerts an upfield shielding influence on neighboring nuclei via the heavy-atom effect (spin-orbit coupling). -

Splitting Pattern: The hallmark of this 1,2,4-trisubstituted system is the classic aromatic multiplet pattern. H-5 is split by a large ortho coupling to H-6 (

Hz) and a small meta coupling to H-3 (

Spin-spin coupling logic for the aromatic protons of the 1,2,4-trisubstituted ring.

Additivity in ¹³C NMR

In ¹³C NMR, chemical shifts are largely dominated by localized electron density and hybridization. The carbon bound directly to the ethoxy oxygen (C-4) becomes highly deshielded due to oxygen's electronegativity, resonating far downfield (

Structured Spectroscopic Data

The following tables synthesize the qualitative predictions into distinct, actionable assignments expected for 2-Bromo-4-ethoxy-1-methylbenzene in CDCl₃.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Causality / Assignment Notes |

| Ar-H6 | ~7.15 | Doublet (d) | 1H | Ortho to Me; unaffected by strong OEt shielding. | |

| Ar-H3 | ~7.09 | Doublet (d) | 1H | Ortho to Br, ortho to OEt; shielded by resonance. | |

| Ar-H5 | ~6.78 | Doublet of doublets (dd) | 1H | Highly shielded by ortho OEt group. | |

| -O-CH₂- | ~3.98 | Quartet (q) | 2H | Deshielded by direct attachment to O; splits with ethyl CH₃. | |

| Ar-CH₃ | ~2.32 | Singlet (s) | 3H | - | Typical benzylic methyl environment. |

| -CH₃ (ethyl) | ~1.38 | Triplet (t) | 3H | Typical aliphatic methyl, coupled to -O-CH₂-. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Chemical Shift ( | Assignment & Inductive Causality |

| C-4 | ~157.8 | Quaternary; exceptionally deshielded by electronegative oxygen. |

| C-6 | ~131.2 | Aromatic C-H; largely governed by unperturbed benzene ring currents. |

| C-1 | ~129.5 | Quaternary; deshielded slightly by methyl attachment. |

| C-2 | ~124.5 | Quaternary; shifted by heavy atom effect of covalently bonded Bromine. |

| C-3 | ~117.8 | Aromatic C-H; shielded by ortho ethoxy resonance. |

| C-5 | ~113.4 | Aromatic C-H; heavily shielded by ortho ethoxy resonance. |

| -O-CH₂- | ~63.8 | Aliphatic; deshielded by direct inductive withdrawal from oxygen. |

| Ar-CH₃ | ~22.4 | Aliphatic; benzylic carbon shifted slightly downfield. |

| -CH₃ (ethyl) | ~14.8 | Aliphatic; terminal methyl carbon. |

Conclusion

By systematically dissecting the 2-Bromo-4-ethoxy-1-methylbenzene molecule using established rules of spectroscopic additivity and sample handling protocols, investigators can verify product outcomes with extreme confidence. Deviation from these expected chemical shifts or splitting patterns strictly indicates the presence of positional isomers (e.g., 3-bromo configurations) or chemical impurities.

References

-

Organomation. "NMR Sample Preparation: The Complete Guide." Retrieved March 9, 2026. [Link]

-

NMR-Bio Guidelines. "NMR sample preparation guidelines." Retrieved March 9, 2026.[Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." American Chemical Society Publications / Springer-Verlag. Retrieved March 9, 2026.[Link]

Chemical Reactivity and Stability Profile of 2-Bromo-4-ethoxy-1-methylbenzene: A Technical Guide for Advanced Synthesis

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 2-Bromo-4-ethoxy-1-methylbenzene (CAS: 1445601-62-6)

Executive Summary

2-Bromo-4-ethoxy-1-methylbenzene is a highly functionalized, electron-rich aryl halide that serves as a critical building block in active pharmaceutical ingredient (API) synthesis and advanced materials science. The presence of both a strongly electron-donating ethoxy group (+M effect) and a methyl group (+I effect) fundamentally alters the electronic topography of the aromatic ring. This whitepaper provides an in-depth mechanistic analysis of its reactivity, focusing on palladium-catalyzed cross-coupling kinetics, ether stability, and electrophilic aromatic substitution (EAS) pathways.

Physicochemical Profiling & Electronic Topography

To effectively utilize 2-Bromo-4-ethoxy-1-methylbenzene in synthetic workflows, one must first understand its baseline physical properties and electronic distribution. The synergistic electron-donating effects of the 4-ethoxy and 1-methyl substituents create a highly electron-rich

Quantitative Data Summary

| Property | Value / Specification |

| CAS Number | 1445601-62-6 |

| Molecular Formula | C9H11BrO |

| Molecular Weight | 215.09 g/mol |

| Physical Form | Liquid (at 20°C) |

| Purity Standard | |

| Storage Conditions | Keep in a dark place, sealed dry, at room temperature |

| GHS Hazard Classification | H315, H319 (Skin/Eye Irritant) |

Palladium-Catalyzed Cross-Coupling Kinetics

Mechanistic Causality

Aryl bromides are standard electrophiles in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. However, the cross-coupling of electron-rich aromatic systems is generally less efficient compared to electron-neutral or electron-deficient arenes[1]. The +M effect of the ethoxy group increases the electron density at the C2 carbon, thereby deactivating the carbon–bromine bond[1].

Because the oxidative addition of Pd(0) into the C–Br bond is the rate-limiting step for electron-rich substrates, standard catalysts like Pd(PPh3)4 often stall or require harsh thermal conditions. To overcome this thermodynamic barrier, the use of highly active, sterically demanding, and electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos) is required[2]. These ligands increase the nucleophilicity of the palladium center, driving the oxidative addition, while their steric bulk accelerates the final reductive elimination step.

Pd-Catalyzed Cross-Coupling Cycle for Electron-Rich Aryl Bromides

Self-Validating Protocol: Suzuki-Miyaura Coupling

-

Preparation: In a flame-dried Schlenk flask under argon, combine 2-Bromo-4-ethoxy-1-methylbenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd2(dba)3 (0.02 equiv), SPhos (0.08 equiv), and K3PO4 (2.0 equiv).

-

Solvent Addition: Add degassed Toluene/H2O (5:1 v/v).

-

Validation Check: The biphasic nature of this system is critical; it ensures the inorganic base dissolves in the aqueous layer to generate the active boronate complex, while the organic substrates remain in the toluene layer to undergo transmetalation.

-

-

Reaction: Heat the mixture to 80°C for 12 hours.

-

Validation Check: Monitor via GC-MS. The complete disappearance of the starting material mass peak (m/z 214/216) and the emergence of the coupled product mass validates successful oxidative addition and conversion.

-

-

Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via silica gel flash chromatography.

Ether Stability and Chemoselective Cleavage

Mechanistic Causality

Aryl-alkyl ethers are remarkably robust, exhibiting exceptional chemical stability towards bases, mild acids, and oxidizing agents[3]. This stability makes the ethoxy group an excellent protecting group or a stable pharmacophore during multi-step syntheses. However, targeted cleavage of the C–O bond is sometimes necessary to unmask the corresponding phenol.

Because

Mechanism of Aryl-Alkyl Ether Cleavage via Boron Tribromide (BBr3)

Self-Validating Protocol: Chemoselective Ether Cleavage

-

Preparation: Dissolve 2-Bromo-4-ethoxy-1-methylbenzene (1.0 equiv) in anhydrous CH2Cl2 under an inert argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.

-

Validation Check: Strict temperature control at -78°C is mandatory to prevent non-selective side reactions, such as Lewis acid-catalyzed Friedel-Crafts alkylation or ring bromination.

-

-

Reagent Addition: Slowly add BBr3 (1.5 equiv, 1.0 M solution in CH2Cl2) dropwise. The solution will typically transition to a yellow/brown hue, visually confirming the formation of the oxonium-BBr3 complex.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

-

Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The highly non-polar ether spot will disappear, replaced by a significantly more polar, UV-active phenol spot (which stains strongly with KMnO4).

-

-

Quenching: Cool back to 0°C and carefully quench with the slow addition of H2O to hydrolyze the boron intermediates. Extract with CH2Cl2, wash with saturated NaHCO3 to neutralize residual HBr, dry, and concentrate.

Electrophilic Aromatic Substitution (EAS) Directing Effects

If further functionalization of the aromatic ring is required, understanding the regioselectivity of 2-Bromo-4-ethoxy-1-methylbenzene is paramount.

-

The ethoxy group at C4 is the strongest activating group (+M) and directs incoming electrophiles to its ortho positions (C3 and C5).

-

The methyl group at C1 (+I) and the bromo group at C2 (-I, +M) exert weaker directing influences.

Because the para position to the ethoxy group is blocked by the methyl group, substitution is forced into the ortho positions. Between C3 and C5, position C5 is the kinetically and thermodynamically favored site . Position C3 suffers from severe steric hindrance as it is sandwiched between the bulky bromo group and the ethoxy group. Consequently, standard EAS reactions (e.g., nitration, halogenation, or Friedel-Crafts acylation) will proceed with high regioselectivity at the C5 position, yielding 1,2,4,5-tetrasubstituted benzene derivatives.

References

-

"Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls", National Institutes of Health (NIH). URL:[Link]

-

"Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols", Organic-Chemistry.org. URL: [Link]

-

"Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis", Royal Society of Chemistry (RSC). URL:[Link]

-

"Cleavage of Ethers - Organic Chemistry", Jack Westin. URL:[Link]

-

"Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel", American Chemical Society (ACS). URL:[Link]

Sources

- 1. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols [organic-chemistry.org]

- 3. Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. jackwestin.com [jackwestin.com]

- 5. pubs.acs.org [pubs.acs.org]

Architectural and Mechanistic Analysis of 2-Bromo-4-ethoxy-1-methylbenzene in Medicinal Chemistry

Abstract: In modern drug discovery, the strategic selection of core building blocks determines the downstream physicochemical properties and clinical viability of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I present this technical whitepaper to dissect the structural, electronic, and synthetic topography of 2-Bromo-4-ethoxy-1-methylbenzene (CAS: 1445601-62-6)[1][1]. By moving beyond empirical descriptions, this guide establishes a causal framework for why this specific 1,2,4-trisubstituted scaffold is deployed in rationally designed biaryl systems, and details a self-validating protocol for its integration.

Architectural Resonance: The 1,2,4-Trisubstituted Framework

The compound, also recognized as 3-bromo-4-methylphenetole [2][2], is defined by a carefully balanced push-pull electronic system and a highly specific steric landscape. Its utility in structural biology and combinatorial chemistry relies on three synergistic modifications to the benzene core:

-

C1 Methyl Group (Steric Anchor & Weak Donor): The methyl group provides mild electron donation via hyperconjugation (+I effect). More importantly, it acts as a permanent steric shield. When the adjacent bromine is replaced via cross-coupling, this methyl group forces the resulting biaryl axis out of planarity. This resulting "atropisomerism" or conformational locking is critical for escaping "flatland" in drug design, reducing promiscuous off-target binding and enhancing solubility.

-

C2 Bromine Atom (The Synthetic Handle): As a heavy halogen, the bromo substituent mildly deactivates the ring via inductive withdrawal (-I) but serves as the primary orthogonal handle for palladium-catalyzed cross-coupling reactions[1]. Its position—ortho to the methyl—creates the precise steric hindrance required to dictate downstream conformational geometry.

-

C4 Ethoxy Group (Lipophilic Tuning & Strong Donor): Modifying the molecule with an ethoxy ether (rather than a methoxy) significantly alters the lipophilic efficiency (LiPE). The oxygen acts as a resilient hydrogen bond acceptor for kinase hinge interactions, while the two-carbon ethyl chain provides optimal spatial bulk to fill hydrophobic receptor pockets without introducing excessive rotational entropy.

Fig 1. Electronic and steric interplay within the 2-bromo-4-ethoxy-1-methylbenzene framework.

Quantitative Physicochemical Profiling

Understanding the exact molecular constraints of this building block is paramount prior to library generation. The following data consolidates its intrinsic properties, directly linking them to pharmacological implications[3][1].

| Property | Value | Mechanistic Implication for Drug Design |

| Molecular Formula | C9H11BrO | Foundational halogenated fragment architecture. |

| Molecular Weight | 215.10 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |

| Physical State | Liquid (97% Purity) | Requires precise volumetric/mass dispensation via gas-tight syringes in air-free environments. |

| TPSA | 9.23 Ų | Highly lipophilic ether footprint; ensures excellent baseline cellular membrane permeability. |

| H-Bond Acceptors | 1 (Ether Oxygen) | Capable of interacting with target enzyme hinge regions without overly hydrating the complex. |

| Rotatable Bonds | 2 | Low entropic penalty upon target binding, favoring high-affinity receptor interactions. |

Experimental Execution: Self-Validating Suzuki-Miyaura Protocol

The transformation of 2-Bromo-4-ethoxy-1-methylbenzene into a functionalized biaryl API intermediate is most commonly achieved via a Suzuki-Miyaura cross-coupling. Due to the steric encumbrance at the C2 position, standard protocols often fail, leading to protodeboronation or incomplete conversion.

To ensure strict scientific integrity, the following methodology is engineered as a self-validating system . This means the protocol contains internal checkpoints that mathematically and visually confirm the reaction's progression, preventing false positives and wasted downstream resources.

Causality in Experimental Choices:

-

Catalyst Selection: Pd(dppf)Cl₂ is utilized instead of standard Pd(PPh₃)₄. Why? The bidentate dppf ligand enforces a wide bite angle (~99°), which dramatically accelerates the rate-limiting reductive elimination step, easily bypassing the steric hindrance caused by the C1-methyl group.

-

Base Selection: Cs₂CO₃ is chosen over K₂CO₃. Why? The larger cesium cation provides a highly soluble, "naked" carbonate counter-ion in the 1,4-Dioxane/H₂O biphasic system, accelerating the critical transmetalation step.

Fig 2. Self-validating Suzuki-Miyaura cross-coupling workflow with built-in analytical checkpoints.

Step-by-Step Methodology:

-

Preparation & Deoxygenation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-Dioxane (10 mL) and H₂O (2 mL). Sparge the solvent mixture rigorously with Argon for 15 minutes. Causality: Oxygen irreversibly oxidizes active Pd(0) into inactive Pd(II) complexes, halting the catalytic cycle.

-

Substrate & Standard Loading: Add 2-Bromo-4-ethoxy-1-methylbenzene (1.0 mmol, 215.1 mg) and the desired arylboronic acid (1.2 mmol).

-

Self-Validating Step: Add exactly 0.5 mmol of 1,3,5-Trimethoxybenzene as an inert internal standard. This allows for absolute quantitative tracking of the reaction via ¹H-NMR.

-

-

Catalyst & Base Introduction: Rapidly add Cs₂CO₃ (2.5 mmol) and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Seal the vessel under positive Argon pressure.

-

Thermal Activation & Visual Monitoring: Heat the mixture to 90°C.

-

Self-Validating Step: Observe the reaction color. A successful catalyst activation shifts the mixture from deep orange/red (Pd(II)) to a translucent pale yellow (active Pd(0)) within 15 minutes.

-

-

Quantitative Aliquot Validation: At 6 hours, remove a 50 µL aliquot under Argon. Evaporate and dissolve in CDCl₃. Acquire a rapid ¹H-NMR.

-

Self-Validating Step: Integrate the singlet of the 1,3,5-Trimethoxybenzene standard at ~6.1 ppm against the disappearing doublet of the bromoarene's C5 proton at ~7.4 ppm. Continue heating until the calculated conversion exceeds 98%.

-

-

Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica Gel, Hexane/EtOAc gradient).

Conclusion

The selection of 2-Bromo-4-ethoxy-1-methylbenzene is not an arbitrary structural choice; it is a calculated architectural decision. By leveraging the specific geometry of its 1,2,4-substitution pattern, chemists can successfully engineer highly lipophilic, conformationally locked biaryl systems. When utilized with self-validating protocols that respect the mechanistic demands of sterically hindered cross-couplings, it becomes a powerful vector for discovering robust, potent therapeutics.

References

-

355xx Chemical Database | Nomenclature Synonyms for 3-Bromo-4-methylphenetole. | [Link]

Sources

commercial availability and purity of 2-Bromo-4-ethoxy-1-methylbenzene

An In-depth Technical Guide to 2-Bromo-4-ethoxy-1-methylbenzene: Commercial Availability, Purity, and Application

Authored by: A Senior Application Scientist

Introduction

2-Bromo-4-ethoxy-1-methylbenzene is a substituted aromatic hydrocarbon that serves as a crucial building block in advanced organic synthesis. With the chemical formula C₉H₁₁BrO, this compound features a toluene core functionalized with bromo and ethoxy groups, providing multiple reactive sites for constructing more complex molecular architectures. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where precise molecular design is paramount. This guide provides an in-depth analysis of its commercial availability, typical purity specifications, and the analytical methodologies required to verify its quality, offering a critical resource for researchers, scientists, and professionals in drug development.

Commercial Availability and Specifications

2-Bromo-4-ethoxy-1-methylbenzene is readily available from several specialized chemical suppliers. The compound is typically offered in various quantities, from grams to kilograms, to accommodate needs ranging from academic research to process development. Purity levels are a critical specification, with most suppliers offering grades of 97% or higher.

Below is a summary of representative commercial offerings for 2-Bromo-4-ethoxy-1-methylbenzene and similar compounds, which highlights the common purity levels and analytical techniques used for quality control.

| Supplier | CAS Number | Purity Specification | Physical Form (at 20°C) | Analytical Method |

| AK Scientific | 1445601-62-6 | ≥ 99% | Liquid | GC |

| Sigma-Aldrich (Bide Pharmatech) | 1445601-62-6 | 97% | Liquid | Not Specified |

| MilliporeSigma (Apollo Scientific) | 103260-55-5 | 98% | Not Specified | Not Specified |

| ChemScene | 1394291-57-6 | ≥ 95% | Not Specified | Not Specified |

This table is a representative summary. Researchers should always consult the supplier's Certificate of Analysis (CoA) for batch-specific data.

Purity Assessment: A Multi-Faceted Approach

Ensuring the purity of a starting material like 2-Bromo-4-ethoxy-1-methylbenzene is a foundational requirement for reproducible and reliable synthetic outcomes. Impurities, which can include regioisomers, unreacted starting materials, or by-products from the synthesis, can lead to unintended side reactions, lower yields, and complications in the purification of subsequent products.[1] A robust analytical approach is therefore essential for quality assurance.

Common Analytical Techniques

-

Gas Chromatography (GC): As indicated by suppliers like AK Scientific, GC is a primary method for assessing the purity of volatile compounds like 2-Bromo-4-ethoxy-1-methylbenzene.[2] It separates components based on their boiling points and interactions with the stationary phase, providing a quantitative measure of the main component versus impurities.

-

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for orthogonal verification, HPLC is the method of choice.[1] A reversed-phase C18 column is typically effective for separating aromatic compounds from potential contaminants.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural identity of the compound and identifying any structurally related impurities.[3]

-

Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique confirms the molecular weight of the compound and can help in the identification of unknown impurities.[1]

Sourcing and Quality Control Workflow

The following diagram illustrates a robust workflow for sourcing and verifying the quality of 2-Bromo-4-ethoxy-1-methylbenzene for use in a research or development setting.

Caption: Sourcing and QC workflow for chemical reagents.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

This protocol provides a standardized method for determining the purity of 2-Bromo-4-ethoxy-1-methylbenzene.

1. Objective: To quantify the purity of a 2-Bromo-4-ethoxy-1-methylbenzene sample and identify any volatile impurities.

2. Materials and Equipment:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

-

Capillary Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Helium (or other suitable carrier gas)

-

Sample: 2-Bromo-4-ethoxy-1-methylbenzene

-

Solvent: High-purity dichloromethane or ethyl acetate

-

Volumetric flasks and micropipettes

3. Sample Preparation:

-

Prepare a stock solution by accurately weighing approximately 50 mg of the 2-Bromo-4-ethoxy-1-methylbenzene sample into a 50 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent to achieve a concentration of approximately 1 mg/mL.[1]

4. GC Operating Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Carrier Gas Flow Rate: 1.0 mL/min (Helium)

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 2 minutes

-

Ramp: Increase at 10°C/min to 250°C

-

Final Hold: Hold at 250°C for 5 minutes

-

5. Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity by the area percent method:

-

% Purity = (Area of the main peak / Total area of all peaks) x 100

-

Synthesis, Purification, and Potential Impurities

While specific synthesis routes for 2-Bromo-4-ethoxy-1-methylbenzene are proprietary to suppliers, its structure suggests a synthesis involving the bromination of 4-ethoxytoluene. Electrophilic aromatic substitution reactions of this nature can sometimes result in the formation of regioisomers.[4]

Potential Impurities May Include:

-

Regioisomers: Such as 3-bromo-4-ethoxytoluene, arising from bromination at a different position on the aromatic ring.

-

Unreacted Starting Material: Residual 4-ethoxytoluene.

-

Poly-brominated Species: Dibrominated products, if the reaction conditions are not carefully controlled.

Purification of the crude product is typically achieved through methods such as fractional distillation under reduced pressure or column chromatography on silica gel to effectively separate the desired product from these potential impurities.[5][6]

Safe Handling and Storage

As a chemical intermediate, proper handling and storage of 2-Bromo-4-ethoxy-1-methylbenzene are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

-

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9]

-

Avoid inhalation of vapors.[7]

-

-

Storage:

Applications in Drug Development and Research

Substituted bromobenzenes are versatile intermediates in organic synthesis, primarily due to the utility of the bromine atom in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and as a precursor for organometallic reagents.[10] The ethoxy and methyl groups on the ring of 2-Bromo-4-ethoxy-1-methylbenzene can modulate the electronic properties and steric environment of the molecule, influencing subsequent reactions.

This compound can serve as a key starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[11] The functional groups present allow for sequential and regioselective introduction of new functionalities, making it a valuable tool for building molecular diversity in drug discovery campaigns.

Conclusion

2-Bromo-4-ethoxy-1-methylbenzene is a commercially accessible and valuable reagent for advanced chemical synthesis. A thorough understanding of its purity, the analytical methods for its verification, and its proper handling are essential for its effective use in research and development. By implementing a rigorous quality control workflow, scientists can ensure the reliability and reproducibility of their experimental results, accelerating the pace of discovery in drug development and materials science.

References

-

Aladdin Scientific. 2-bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene. Biocompare. [Link]

-

PYG Lifesciences. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]

-

ResearchGate. Bromobenzene Aliphatic Nucleophilic Substitution Guided Controllable and Reproducible Synthesis of High Quality Cesium Lead Brom. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1445601-62-6 2-Bromo-4-ethoxy-1-methylbenzene AKSci 1921EB [aksci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-bromo-1-iodo-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. aaronchem.com [aaronchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4-ethoxy-1-methylbenzene

Introduction: The Strategic Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3][4][5] The reaction's popularity stems from its mild conditions, tolerance of a wide range of functional groups, and the use of generally stable and less toxic boronic acid reagents.[3][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling of 2-Bromo-4-ethoxy-1-methylbenzene. This substrate, featuring an electron-donating ethoxy group and a methyl group on the aromatic ring, presents a common structural motif in medicinal chemistry and materials science. Understanding the nuances of its coupling is crucial for the efficient construction of more complex biaryl structures. We will delve into the rationale behind the selection of reagents and conditions, provide a detailed experimental protocol, and discuss the key mechanistic aspects of this transformative reaction.

The Catalytic Heart of the Reaction: Understanding the Components

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key components: the palladium catalyst, the phosphine ligand, the base, and the solvent system. Each plays a critical and interconnected role in the catalytic cycle.

The Palladium Catalyst: The Engine of the Coupling

The palladium catalyst is the central player, facilitating the key steps of the reaction. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron compound and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7][8][9] While various palladium sources can be used, palladium(II) precatalysts like palladium(II) acetate are often employed as they are readily reduced in situ to the active Pd(0) species.[10]

The Phosphine Ligand: The Catalyst's Navigator

The choice of phosphine ligand is paramount to the success of the Suzuki-Miyaura coupling, profoundly influencing the catalyst's activity, stability, and selectivity.[1] For aryl bromides, and particularly for sterically hindered or electron-rich substrates, bulky and electron-rich phosphine ligands are often the key to high yields.[1][11] These ligands promote the oxidative addition step and facilitate the final reductive elimination.[1] Dialkylbiaryl phosphines, such as SPhos and XPhos, have demonstrated broad applicability and high efficiency for a wide range of aryl bromides.[11]

The Base: The Activator of the Boronic Acid

The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for transmetalation.[3][9][12] It is widely accepted that the base converts the boronic acid into a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[12][13][14] The choice of base can significantly impact reaction rates and yields.[12] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), with the selection often depending on the specific substrates and solvent system.[11][12]

The Solvent System: The Reaction's Environment

The solvent system influences the solubility of the reagents and the stability and reactivity of the catalytic species.[15][16][17] A variety of organic solvents can be used, often in combination with water.[8] Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons like toluene.[8][16] The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[2][16]

The Catalytic Cycle: A Visual Representation

The intricate dance of the Suzuki-Miyaura coupling can be visualized through its catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-4-ethoxy-1-methylbenzene with a generic arylboronic acid. Optimization of reaction parameters may be necessary for specific substrates to achieve the highest yields.

Materials and Reagents:

-

2-Bromo-4-ethoxy-1-methylbenzene

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Toluene (degassed)

-

Water (degassed)

-

Schlenk flask or microwave vial

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)

Reaction Setup Workflow:

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add 2-Bromo-4-ethoxy-1-methylbenzene (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).

-

Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: To the flask, add degassed toluene and degassed water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[18]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.[1][18]

Data Presentation: Key Reaction Parameters

The following table summarizes the key parameters for the Suzuki-Miyaura coupling of 2-Bromo-4-ethoxy-1-methylbenzene. These are starting points and may require optimization for specific arylboronic acid coupling partners.

| Parameter | Recommended Condition/Reagent | Rationale/Notes |

| Aryl Halide | 2-Bromo-4-ethoxy-1-methylbenzene | The substrate of interest. |

| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is typically used to drive the reaction to completion. |

| Palladium Source | Pd(OAc)₂ (1-3 mol%) | A common and effective precatalyst. |

| Ligand | SPhos or XPhos (2-6 mol%) | Bulky, electron-rich ligands are effective for aryl bromides.[1][11] |

| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that effectively promote transmetalation.[11][12] |

| Solvent | Toluene/Water or Dioxane/Water (4:1 to 10:1 ratio) | A mixed solvent system aids in dissolving both organic and inorganic reagents.[16][19] |

| Temperature | 80 - 110 °C | Sufficient to promote catalysis without significant decomposition. |

| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the specific coupling partners. |

Conclusion: A Gateway to Molecular Complexity

The Suzuki-Miyaura coupling of 2-Bromo-4-ethoxy-1-methylbenzene provides a reliable and efficient pathway to a diverse range of biaryl compounds. By understanding the fundamental roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize this powerful transformation. The protocol and guidelines presented in this application note serve as a robust starting point for the synthesis of novel molecules with potential applications in drug discovery and materials science, empowering scientists to construct complex molecular architectures with precision and control.

References

- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions - Benchchem.

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

- Solvent Effects on the Selectivity of Palladium-C

- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.

- A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem.

- Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net.

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Public

- Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal.

- The Suzuki-Miyaura Cross-Coupling Reaction.

- Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem.

- Suzuki reaction - Wikipedia.

- Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds - Benchchem.

- Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.

- Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Form

- Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 2-Bromo-4-methoxybenzo

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. news-medical.net [news-medical.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. organicreactions.org [organicreactions.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arodes.hes-so.ch [arodes.hes-so.ch]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

Buchwald-Hartwig amination of 2-Bromo-4-ethoxy-1-methylbenzene

Application Note: Buchwald-Hartwig Amination of 2-Bromo-4-ethoxy-1-methylbenzene with Morpholine Using RuPhos Pd G3

Introduction & Mechanistic Rationale

The Buchwald-Hartwig amination has revolutionized the construction of aromatic C–N bonds in pharmaceutical development, overcoming the severe substrate limitations of classical nucleophilic aromatic substitution[1]. However, coupling sterically hindered ortho-substituted aryl halides with bulky secondary amines remains a significant kinetic challenge. This application note details an optimized, highly efficient protocol for the cross-coupling of 2-bromo-4-ethoxy-1-methylbenzene with morpholine.

Substrate & Ligand Causality: The target substrate, 2-bromo-4-ethoxy-1-methylbenzene, features an ortho-methyl group that impedes the oxidative addition and amine coordination steps due to steric clash. To overcome this energy barrier, the dialkylbiarylphosphine ligand RuPhos is employed. Density Functional Theory (DFT) and kinetic studies demonstrate that RuPhos is uniquely suited for secondary amines[2]. Unlike its congener BrettPhos, RuPhos lacks a bulky substituent at the 3-position of the non-phosphorus-containing aryl ring. This reduced steric profile prevents excessive crowding when a bulky secondary amine (like morpholine) binds to the palladium center, while its electron-rich dicyclohexylphosphino group ensures rapid oxidative addition[3].

Precatalyst Causality: We utilize the RuPhos Pd G3 precatalyst. This third-generation (G3) palladacycle features an N-substituted 2-aminobiphenylpalladium methanesulfonate scaffold[4]. Upon exposure to a base (NaOtBu), the methanesulfonate leaving group is rapidly displaced, undergoing reductive elimination to quantitatively yield the highly active, monoligated L-Pd(0) species at room temperature. This prevents the formation of off-cycle Pd(I) dimers or ligand degradation that often plagues in situ catalyst generation from Pd2(dba)3.

Catalytic Cycle

Catalytic cycle of the RuPhos-mediated Buchwald-Hartwig amination.

Reaction Optimization & Quantitative Data

The choice of base and solvent profoundly impacts the reaction kinetics. The rate-limiting step in the RuPhos-catalyzed amination of secondary amines is reductive elimination[2]. A strong base is required to rapidly deprotonate the amine coordination complex, driving the equilibrium toward the palladium amido complex.

Table 1: Optimization of Reaction Conditions

| Entry | Precatalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 100 | 12 | < 10 |

| 2 | RuPhos Pd G3 / RuPhos | Cs2CO3 | Dioxane | 100 | 12 | 65 |

| 3 | BrettPhos Pd G3 / BrettPhos | NaOtBu | Toluene | 85 | 4 | 45 |

| 4 | RuPhos Pd G3 / RuPhos | NaOtBu | THF | 85 | 4 | 88 |

| 5 | RuPhos Pd G3 / RuPhos | NaOtBu | Toluene | 85 | 4 | > 99 |

Causality in Optimization:

-

Ligand Effect: Entry 3 demonstrates that BrettPhos is less effective for secondary amines due to steric clash from its 3-isopropyl group, whereas RuPhos accommodates the bulky morpholine perfectly.

-

Base Selection: Sodium tert-butoxide (NaOtBu) provides the optimal balance of strong basicity (pKa ~17) and non-nucleophilicity. Weaker bases like Cs2CO3 (Entry 2) result in stalled reactions because they cannot efficiently deprotonate the coordinated morpholine.

-

Solvent Dynamics: Toluene is preferred over THF (Entry 4 vs. 5) because its non-polar nature destabilizes the highly polar Pd(II) amido intermediate, thereby accelerating the rate-limiting reductive elimination step to form the C–N bond.

Experimental Workflow

Step-by-step experimental workflow for the amination protocol.

Detailed Experimental Protocol

Reagents Required:

-

2-Bromo-4-ethoxy-1-methylbenzene (1.0 equiv, 1.0 mmol, 215 mg)

-

Morpholine (1.2 equiv, 1.2 mmol, 105 µL)

-

RuPhos Pd G3 (2.0 mol%, 0.02 mmol, 16.7 mg)

-

RuPhos (2.0 mol%, 0.02 mmol, 9.3 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol, 135 mg)

-

Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

-

Glovebox Preparation (Critical Step): In a nitrogen-filled glovebox, add RuPhos Pd G3 (16.7 mg), RuPhos (9.3 mg), and NaOtBu (135 mg) to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

-

Rationale: NaOtBu is highly hygroscopic; atmospheric moisture will hydrolyze the base to NaOH, leading to competitive C–O bond formation (phenol byproducts) and catalyst deactivation.

-

-

Substrate Addition: Add 2-bromo-4-ethoxy-1-methylbenzene (215 mg) to the vial.

-

Solvation & Amine Addition: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Under a positive pressure of nitrogen, inject anhydrous toluene (5.0 mL) followed by morpholine (105 µL).

-

Activation Observation (Self-Validation): Stir the mixture at room temperature for 5 minutes.

-

Checkpoint: The solution will transition from a pale yellow suspension to a deep red, homogeneous solution. This color change visually validates the successful activation of the G3 precatalyst into the active Pd(0) species.

-

-

Heating: Transfer the vial to a pre-heated aluminum heating block at 85 °C. Stir vigorously (800 rpm) for 4 hours.

-

Reaction Quenching: Cool the reaction to room temperature. Quench by adding 5 mL of deionized water. The formation of a biphasic mixture indicates the neutralization of excess base and precipitation of inorganic salts (NaBr).

-

Extraction & Workup: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure product, N-(4-ethoxy-2-methylphenyl)morpholine.

Analytical Validation

To confirm the success of the protocol, the isolated product must be validated analytically:

-

LC-MS: Expected mass [M+H]+ for C13H19NO2 is m/z 222.1.

-

1H NMR (400 MHz, CDCl3): Validation is confirmed by the disappearance of the secondary amine N–H proton of morpholine. Key diagnostic peaks include the morpholine methylene protons adjacent to the nitrogen (~2.9–3.1 ppm, multiplet, 4H) and oxygen (~3.8–3.9 ppm, multiplet, 4H), the ethoxy –CH2– quartet (~4.0 ppm), and the distinctive ortho-methyl singlet (~2.3 ppm).

References

1.[1] Buchwald–Hartwig amination Source: Wikipedia URL:[Link] 2.[2] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega / PMC URL:[Link] 3.[4] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link] 4.[3] Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Formation of 4-Ethoxy-1-methyl-2-(magnesiobromo)benzene

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon bonds with a wide range of electrophiles.[1][2][3] Their discovery by Victor Grignard in 1900 was a landmark achievement, recognized with the Nobel Prize in Chemistry in 1912.[4] The utility of these reagents stems from the reversal of polarity (umpolung) at the carbon atom bonded to the organic halide, transforming it from an electrophilic to a highly nucleophilic center.[5] This application note provides a detailed protocol for the preparation of the Grignard reagent from 2-Bromo-4-ethoxy-1-methylbenzene, a versatile intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.[6]

The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of magnesium metal.[7] It is highly sensitive to atmospheric moisture and oxygen, necessitating the use of anhydrous solvents and inert atmosphere techniques.[8][9][10][11] This guide will detail the critical aspects of the reaction, including the activation of magnesium, initiation of the reaction, and methods for determining the concentration of the resulting Grignard reagent.

Reaction Mechanism and Key Considerations

The formation of a Grignard reagent proceeds via a single electron transfer (SET) mechanism from the magnesium metal to the aryl halide.[5] This process generates a radical anion, which then fragments to form an aryl radical and a bromide anion. The aryl radical subsequently reacts with the magnesium radical cation (Mg•+) to form the organomagnesium species.[5]

Several factors are critical for the successful formation of the Grignard reagent:

-

Solvent: Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are essential.[2][4][12] They solvate and stabilize the Grignard reagent through coordination with the magnesium atom, preventing its precipitation and maintaining its reactivity.[2][5] THF is often preferred due to its higher boiling point, allowing for higher reaction temperatures if needed, and its excellent solvating power.[12]

-

Magnesium Activation: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[4][11] This layer must be disrupted to expose the fresh, reactive metal surface. Common activation methods include mechanical crushing, sonication, or the use of chemical activators like iodine, 1,2-dibromoethane, or methyl iodide.[4][13][14][15]

-

Anhydrous Conditions: Grignard reagents are strong bases and will react readily with protic sources, including water, alcohols, and even the moisture in the air, to form the corresponding hydrocarbon, thereby quenching the reagent.[2][5][8][16] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).[9][10]

Materials and Equipment

| Reagents | Grade | Supplier | CAS Number |

| 2-Bromo-4-ethoxy-1-methylbenzene | ≥97% | Sigma-Aldrich | 1445601-62-6[17] |

| Magnesium Turnings | High Purity | — | 7439-95-4 |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | — | 109-99-9 |

| Iodine | Crystal, Reagent Grade | — | 7553-56-2 |

| 1,2-Dibromoethane | Anhydrous, ≥99% | — | 106-93-4 |

| Hydrochloric Acid | 1 M solution | — | 7647-01-0 |

| For Titration | |||

| (R)-(-)-Menthol | ≥99% | — | 2216-51-5 |

| 1,10-Phenanthroline | Reagent Grade | — | 66-71-7 |

Equipment:

-

Three-necked round-bottom flask (flame-dried)

-

Reflux condenser (flame-dried)

-

Dropping funnel (flame-dried)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet and outlet (bubbler)

-

Heating mantle or oil bath

-

Schlenk line or equivalent inert atmosphere setup

-

Syringes and needles (oven-dried)

Experimental Protocol

Part 1: Preparation of the Grignard Reagent

-

Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. The apparatus should be under a positive pressure of dry nitrogen or argon.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. The iodine serves as both an indicator and an activator; its color will disappear upon reaction initiation.[4][13][15]

-

Reagent Preparation: In the dropping funnel, prepare a solution of 2-Bromo-4-ethoxy-1-methylbenzene (1.0 equivalent) in anhydrous THF.

-

Initiation: Add a small portion (approximately 10%) of the aryl bromide solution from the dropping funnel to the magnesium turnings. The reaction may be initiated by gentle warming with a heat gun or by adding a few drops of 1,2-dibromoethane.[4][14] Successful initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy or grayish solution.[12][18][19]

-

Reaction Progression: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[12][20] The reaction is exothermic, and an ice-water bath should be kept on hand to control the reaction rate if necessary.[10][21]

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (if necessary) for an additional 30-60 minutes to ensure complete consumption of the magnesium.[16] The resulting solution of 4-Ethoxy-1-methyl-2-(magnesiobromo)benzene is typically cloudy and grayish-brown.

Workflow for Grignard Reagent Formation

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 6. Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog [oreateai.com]

- 7. web.alfredstate.edu [web.alfredstate.edu]

- 8. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 9. artscimedia.case.edu [artscimedia.case.edu]

- 10. quora.com [quora.com]

- 11. praxilabs.com [praxilabs.com]